Propylcathinone hydrochloride

Description

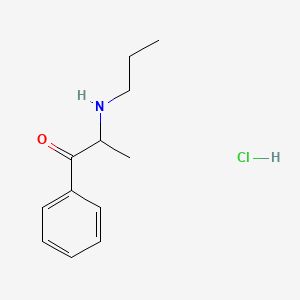

1-Phenyl-2-(propylamino)-1-propanone, monohydrochloride (CAS: Not explicitly provided in evidence; structurally related to Propylcathinone, C₁₂H₁₇NO·HCl ), is a synthetic cathinone derivative. Its core structure consists of a propanone backbone with a phenyl group at the 1-position and a propylamino substituent at the 2-position. The hydrochloride salt enhances stability and solubility. This compound is primarily used in forensic and pharmacological research due to its structural similarity to psychoactive substances like bupropion and other cathinones .

Properties

IUPAC Name |

1-phenyl-2-(propylamino)propan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-3-9-13-10(2)12(14)11-7-5-4-6-8-11;/h4-8,10,13H,3,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQUMWMSALZGNAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)C(=O)C1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90980802 | |

| Record name | 1-Phenyl-2-(propylamino)propan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90980802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879667-46-6 | |

| Record name | Propylcathinone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0879667466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-2-(propylamino)propan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90980802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPYLCATHINONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQ7XBT3XEB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

The primary targets of 1-Phenyl-2-(propylamino)-1-propanone, monohydrochloride, also known as (-)-PPAP, are the neurotransmitters dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters play crucial roles in mood regulation, alertness, and overall brain function.

Mode of Action

Unlike traditional stimulants that release a flood of monoamine neurotransmitters in an uncontrolled manner, (-)-PPAP increases the amount of neurotransmitters that get released when a neuron is stimulated by receiving an impulse from a neighboring neuron.

Biochemical Pathways

(-)-PPAP is taken up by the catecholamine axon terminal membrane and the vesicular membrane but it is devoid of catecholamine-releasing property. As a result, (-)-PPAP is a potent inhibitor of the uptake of indirectly acting sympathomimetic releasers and of the catecholamine transmitters.

Pharmacokinetics

Its mechanism of action suggests that it is readily absorbed and distributed in the brain where it interacts with neurotransmitters.

Result of Action

(-)-PPAP facilitates learning and retention, is highly potent in antagonizing the tetrabenazine-induced depression in behavioral tests, and is very effective in the forced swimming test. It has been proposed as a potential therapeutic for ADHD, Alzheimer’s disease, and depression based on preclinical findings.

Biochemical Analysis

Biochemical Properties

It is known that similar compounds interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding to specific sites on these biomolecules, leading to changes in their function or activity.

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of 1-Phenyl-2-(propylamino)-1-propanone, monohydrochloride at different dosages in animal models are not well studied. Similar compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses.

Metabolic Pathways

Similar compounds have been shown to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of 1-Phenyl-2-(propylamino)-1-propanone, monohydrochloride within cells and tissues are not well studied. Similar compounds have been shown to interact with various transporters or binding proteins, and to have effects on localization or accumulation.

Biological Activity

Overview

1-Phenyl-2-(propylamino)-1-propanone, monohydrochloride, commonly referred to as (-)-PPAP, is a synthetic compound that has garnered interest for its biological activity, particularly in relation to neurotransmitter modulation. This article delves into its mechanism of action, pharmacokinetics, biochemical properties, and potential therapeutic applications.

The primary action of (-)-PPAP involves its interaction with neurotransmitters in the central nervous system. Unlike traditional stimulants that cause a significant release of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin, (-)-PPAP modulates their release in a more controlled manner. It enhances the release of these neurotransmitters when neurons are stimulated by impulses from adjacent neurons, rather than promoting indiscriminate release.

Targeted Neurotransmitters

- Dopamine

- Norepinephrine

- Serotonin

Pharmacokinetics

Research indicates that (-)-PPAP is readily absorbed and distributed within the brain. Its pharmacokinetic profile suggests that it interacts effectively with catecholamine axon terminal membranes and vesicular membranes, although it does not exhibit catecholamine-releasing properties.

Cellular Effects

(-)-PPAP influences various cellular functions:

- Modulation of cell signaling pathways.

- Alteration in gene expression.

- Impact on cellular metabolism.

Molecular Mechanism

The compound likely exerts its effects through:

- Binding interactions with biomolecules.

- Inhibition or activation of enzymes.

- Changes in gene expression patterns.

Comparative Analysis

To contextualize the biological activity of (-)-PPAP, it is useful to compare it with related compounds:

| Compound | Mechanism of Action | Primary Applications |

|---|---|---|

| Mephedrone | Increases monoamine release | Recreational use; abuse potential |

| Methamphetamine | Induces substantial neurotransmitter release | ADHD treatment; high abuse potential |

| 1-(3-chlorophenyl)propan-2-amine | Similar to (-)-PPAP but with different receptor interactions | Potential therapeutic applications |

Scientific Research Applications

Scientific Research Applications

-

Psychopharmacology :

- Propylcathinone is classified as a cathinone, a group of compounds known for their stimulatory effects. It acts primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI), enhancing the levels of these neurotransmitters in the synaptic cleft . This mechanism is similar to that of other stimulants, making it a subject of interest in studying addiction and behavioral responses.

- Analytical Chemistry :

-

Metabolic Studies :

- Research has indicated that propylcathinone undergoes metabolic pathways similar to other cathinones, involving reductions and oxidations of ketone groups. Understanding these pathways is essential for developing antidotes or therapeutic interventions for overdose situations.

Case Studies

-

Forensic Toxicology Case Study :

- A study published in 2024 highlighted the detection of propylcathinone in post-mortem toxicology reports. The findings emphasized its relevance as a substance of abuse and the need for reliable testing methods in forensic laboratories . The study provided insights into its pharmacokinetics and potential health risks associated with its use.

-

Behavioral Studies :

- In a controlled laboratory setting, researchers administered propylcathinone to animal models to observe behavioral changes. Results indicated increased locomotor activity and heightened reward-seeking behavior, paralleling findings with other stimulants like amphetamines . Such studies contribute to understanding the neurobiological mechanisms underlying addiction.

Data Summary Table

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Psychopharmacology | Norepinephrine-dopamine reuptake inhibition | Similar effects to traditional stimulants |

| Analytical Chemistry | Reference standard for forensic analysis | Crucial for detecting substance abuse |

| Metabolic Studies | Investigates metabolic pathways | Insights into overdose treatment strategies |

| Forensic Toxicology | Post-mortem detection in toxicology reports | Increasing relevance due to rising abuse trends |

| Behavioral Studies | Effects on locomotor activity and reward-seeking behavior | Supports addiction research |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Phenyl-2-(propylamino)-1-butanone, Monohydrochloride

- Structure: Extends the propanone backbone to butanone (C₁₃H₁₉NO·HCl) .

- Key Differences: Increased chain length (butanone vs. Molecular weight: 241.8 g/mol (vs. ~225.7 g/mol for propanone analog) .

- Applications : Similar forensic relevance but with distinct chromatographic profiles due to structural variation .

Bupropion Hydrochloride

- Structure: 1-(3-Chlorophenyl)-2-(tert-butylamino)-1-propanone (C₁₃H₁₈ClNO·HCl) .

- Key Differences: Chlorophenyl substituent increases electron-withdrawing effects, altering receptor binding. Tert-butylamino group reduces metabolic degradation compared to propylamino .

- Pharmacology : FDA-approved antidepressant and smoking cessation aid, unlike the unapproved research status of the target compound .

- Safety: Associated with seizure risk at high doses (≥450 mg/day) due to noradrenergic effects .

4-Methoxy-α-Pyrrolidinopropiophenone Hydrochloride

- Structure: 1-(4-Methoxyphenyl)-2-(pyrrolidinyl)-1-propanone (C₁₄H₂₀ClNO₂) .

- Key Differences: Methoxy group enhances serotonin receptor affinity, increasing stimulant potency. Pyrrolidinyl substituent confers greater CNS penetration than propylamino .

- Applications: Research into serotonin syndrome mechanisms due to pronounced serotonergic activity .

Pharmacological Analogs and Derivatives

3,4-Methylenedioxy-α-Cyclohexylaminopropiophenone Hydrochloride

- Structure: 1-(1,3-Benzodioxol-5-yl)-2-(cyclohexylamino)-1-propanone (C₁₆H₂₂ClNO₃) .

- Key Differences: Methylenedioxy ring mimics MDMA, imparting entactogen-like effects. Cyclohexylamino group increases steric bulk, reducing dopamine reuptake inhibition efficiency .

- Applications : Studied for dual serotonin-dopamine activity in addiction models .

Propafenone Hydrochloride

- Structure: Complex aryloxy-propanone derivative (C₂₁H₂₈ClNO₃) .

- Key Differences: Hydroxypropoxy-phenyl and additional phenylpropanone moieties enable sodium channel blockade.

- Clinical Use: Treats ventricular arrhythmias, highlighting structural versatility of propanone derivatives .

Q & A

Q. What are the validated synthetic routes for 1-phenyl-2-(propylamino)-1-propanone, monohydrochloride, and how do reaction conditions impact yield and purity?

The synthesis typically involves reductive amination of 1-phenyl-1-propanone with propylamine, followed by hydrochloride salt formation. Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) improve amine reactivity but may require strict moisture control .

- Catalyst optimization : Palladium or nickel catalysts enhance reductive efficiency, but residual metal content must be quantified via ICP-MS .

- Purification : Recrystallization in ethanol/water mixtures (3:1 v/v) yields >95% purity, confirmed by HPLC-UV (λ = 254 nm) .

Q. How can structural integrity and stereochemical configuration be confirmed for this compound?

- Spectroscopic techniques :

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.5 ppm), ketone carbonyl (δ 205–210 ppm), and propylamine NH₂ (δ 1.2–1.5 ppm) are diagnostic .

- FT-IR : C=O stretch at ~1700 cm⁻¹ and N–H bend at ~1600 cm⁻¹ confirm functional groups .

- X-ray crystallography : Resolves stereochemistry; the hydrochloride salt typically forms monoclinic crystals (space group P2₁/c) .

Q. What are the solubility and stability profiles of this compound under physiological and laboratory conditions?

- Solubility : Highly soluble in water (>50 mg/mL at 25°C) due to the hydrochloride salt; logP (neutral form) = 1.8 .

- Stability :

- pH-dependent degradation : Stable at pH 2–6; hydrolyzes to phenylpropanone derivatives in alkaline conditions (t₁/₂ = 8 hrs at pH 9) .

- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation .

Advanced Research Questions

Q. How can contradictory pharmacological data (e.g., receptor binding vs. functional assays) be resolved for this compound?

Q. What advanced analytical methods are recommended for detecting trace impurities or isomers in synthesized batches?

- UPLC-MS/MS : Achieves baseline separation of enantiomers (LOD = 0.1 ng/mL) using chiral columns (e.g., Chiralpak AD-H) .

- GC-FID : Quantifies volatile byproducts (e.g., unreacted propylamine) with <0.5% error .

- XRD-PDF analysis : Matches crystallographic data to exclude polymorphic contaminants .

Q. How can metabolic pathways and pharmacokinetic parameters be studied in vitro?

- Hepatic microsome assays : Incubate with human liver microsomes (HLMs) and NADPH cofactor; monitor N-dealkylation via LC-HRMS .

- Caco-2 permeability : Assess intestinal absorption (Papp >1 × 10⁻⁶ cm/s indicates high bioavailability) .

- Plasma protein binding : Use equilibrium dialysis (fraction unbound <10% suggests high tissue distribution) .

Q. What strategies address discrepancies in spectral data between synthesized batches and reference standards?

- Cross-validate with certified standards : Compare NMR/IR with databases like PubChem or NIST .

- Isotopic labeling : Synthesize ¹³C-labeled analogs to confirm peak assignments in complex matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.